1-(4-Methyl-2-nitrophenyl)-3-phenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-7-8-12(13(9-10)17(19)20)16-14(18)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALLTSVOFWIKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Process Optimization
Retrosynthetic Analysis and Design Strategies for 1-(4-Methyl-2-nitrophenyl)-3-phenylurea
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, readily available precursors. wikipedia.org For this compound, the most logical and widely practiced disconnection strategy involves breaking the C–N bonds of the urea (B33335) functional group.
This disconnection yields two primary synthons: a nucleophilic amine component and an electrophilic isocyanate component. amazonaws.com
Target Molecule: this compound
Disconnection: Cleavage of one of the urea C-N bonds.
Synthons:
An aryl amine synthon: 4-Methyl-2-nitrophenylamine anion
An aryl isocyanate synthon: Phenyl isocyanate cation
The corresponding real-world reagents, or synthetic equivalents, for these synthons are:
Synthetic Equivalent 1: 4-Methyl-2-nitroaniline (B134579)
Synthetic Equivalent 2: Phenyl isocyanate
This retrosynthetic pathway represents the most direct and common approach for the synthesis of substituted ureas. commonorganicchemistry.com The forward synthesis, therefore, involves the nucleophilic addition of the amino group of 4-methyl-2-nitroaniline to the electrophilic carbonyl carbon of phenyl isocyanate. This method is generally high-yielding and proceeds under mild conditions. commonorganicchemistry.comresearchgate.net
Alternative retrosynthetic strategies, while less direct, could involve multi-step processes. For instance, one could envision building the urea functionality from phosgene (B1210022) derivatives, carbon dioxide, or through rearrangement reactions like the Curtius or Hofmann rearrangement to generate the isocyanate intermediate in situ. nih.govresearchgate.net However, the amine-isocyanate pathway remains the most efficient and conceptually straightforward design.
Development and Refinement of Specific Synthetic Pathways
The primary synthetic pathway for this compound is the reaction between 4-methyl-2-nitroaniline and phenyl isocyanate. Refinements to this pathway focus on understanding its kinetics, optimizing reaction conditions, and exploring greener alternatives.
The formation of a urea from an amine and an isocyanate is a classic example of nucleophilic addition. The generally accepted mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methyl-2-nitroaniline attacks the highly electrophilic carbon atom of the isocyanate group in phenyl isocyanate.
Intermediate Formation: This attack forms a transient, zwitterionic or tetrahedral intermediate.
Proton Transfer: A rapid proton transfer from the nitrogen of the original amine to the nitrogen of the original isocyanate occurs.
Product Formation: This transfer results in the formation of the stable, neutral this compound product.
An alternative mechanistic pathway involves the reaction of an amine with urea itself, which can proceed through the in situ formation of isocyanic acid. nih.gov This method avoids handling toxic isocyanate reagents directly but often requires heat to promote the decomposition of urea into isocyanic acid and ammonia (B1221849). nih.gov
To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. The optimization process typically involves systematically varying the solvent, temperature, and reaction time.
| Parameter | Condition | Rationale and Findings | Reference |
| Solvent | Aprotic solvents (THF, DCM, DMF) | These solvents are generally preferred as they do not react with the isocyanate. They effectively solubilize the reactants without interfering with the reaction mechanism. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices for reactions at room temperature. | commonorganicchemistry.com |
| Temperature | Room Temperature to Mild Heating (e.g., 40-60 °C) | The reaction is often exothermic and proceeds readily at room temperature. However, due to the reduced nucleophilicity of 4-methyl-2-nitroaniline, gentle heating may be required to ensure the reaction goes to completion in a reasonable timeframe. Monitoring by TLC is crucial to determine the endpoint. | commonorganicchemistry.comresearchgate.net |
| Stoichiometry | Equimolar (1:1 ratio) | A 1:1 molar ratio of the amine and isocyanate is theoretically required. Using a slight excess of one reagent is generally avoided as it can complicate the purification process by requiring the removal of unreacted starting material. | researchgate.net |
| Reaction Time | 1-12 hours | Reaction time is dependent on temperature and reactant concentration. For deactivated amines, longer reaction times may be necessary. The reaction progress should be monitored using Thin Layer Chromatography (TLC) until the starting amine spot disappears. | nih.gov |
| Purification | Crystallization or Column Chromatography | If the product is highly crystalline and precipitates from the reaction mixture in high purity, simple filtration and washing are sufficient. rsc.org If byproducts or unreacted starting materials are present, purification by silica (B1680970) gel column chromatography is a standard and effective method. | nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste and avoid the use of hazardous substances. The traditional synthesis of isocyanates often involves the highly toxic and hazardous reagent phosgene. nih.gov Consequently, significant research has focused on developing phosgene-free and catalytic routes to ureas.
Phosgene-Free Routes:
Reductive Carbonylation: A promising green alternative is the catalytic reductive carbonylation of nitroaromatics. researchgate.net In a potential application for this synthesis, 2,4-dinitrotoluene (B133949) could be selectively reduced and carbonylated in the presence of an amine source, although this would be a complex, multi-component reaction requiring significant catalyst development.
Use of CO₂ as a C1 Source: Carbon dioxide is an ideal, non-toxic, and abundant C1 building block. Metal-free methods have been developed to synthesize ureas from amines and CO₂ at atmospheric pressure and room temperature, though catalyst efficiency can be a challenge. organic-chemistry.org
Safer Carbonylating Agents: Reagents like N,N'-carbonyldiimidazole (CDI) serve as solid, safer substitutes for phosgene. nih.gov The amine (4-methyl-2-nitroaniline) would first react with CDI to form an activated carbamoyl (B1232498) intermediate, which then reacts with phenylamine (aniline) to yield the final product.
Transamidation with Urea: Using urea as the carbonyl source is an attractive green option. The reaction of an amine with urea, typically at elevated temperatures, generates the desired substituted urea via an isocyanic acid intermediate, with ammonia as the only byproduct. nih.gov
Catalytic Approaches:
Transition Metal Catalysis: Palladium-catalyzed carbonylation reactions are widely studied for urea synthesis. nih.gov These can involve the carbonylation of amines using carbon monoxide or the cross-coupling of aryl halides with sodium cyanate. organic-chemistry.orgresearchgate.net Ruthenium-based pincer complexes have also been used for the direct synthesis of ureas from methanol (B129727) and amines, producing hydrogen as the sole byproduct. organic-chemistry.org
Green Solvents: Performing the synthesis in water is a key goal of green chemistry. A simple, catalyst-free method for synthesizing N-substituted ureas in water has been developed, which could potentially be applied to this synthesis, simplifying the workup to simple filtration. rsc.org
Divergent and Convergent Synthetic Routes for Analog Generation
The synthesis of analogs of this compound is important for applications like drug discovery, where structure-activity relationships (SAR) are explored. nih.govresearchgate.net Both divergent and convergent strategies can be employed.
Divergent Synthesis: A divergent approach is efficient for creating a library of compounds from a common intermediate.
Route A: 4-Methyl-2-nitroaniline is used as the common starting material. It can be reacted with a wide array of commercially available or synthesized aryl and alkyl isocyanates (R-NCO) to generate a library of 1-(4-Methyl-2-nitrophenyl)-3-(substituted)ureas. This allows for systematic exploration of the substituent effects on the phenyl ring of the original phenyl isocyanate.
Route B: Phenyl isocyanate is used as the common intermediate. It can be reacted with a diverse set of substituted anilines or other amines to produce a range of 1-(substituted)-3-phenylureas.
This divergent strategy was effectively used in the synthesis of a series of phenyl urea derivatives as potential IDO1 inhibitors, where a key amine intermediate was reacted with various isocyanates to build a compound library. nih.gov
Convergent Synthesis: A convergent synthesis involves preparing different fragments of the target molecule independently and then combining them in the final stages. researchgate.net For generating a diverse library of analogs, this is a highly flexible approach.
Fragment A Synthesis: A collection of substituted anilines is prepared.
Fragment B Synthesis: A collection of substituted phenyl isocyanates is prepared (or sourced).
Final Assembly: The fragments are combined in a matrix-like fashion. Each amine from the "Fragment A" collection can be reacted with each isocyanate from the "Fragment B" collection. This combinatorial approach allows for the rapid generation of a large and diverse set of urea analogs, enabling a thorough investigation of the chemical space around the parent molecule.
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Experimental Data
The requested article was to be structured around a comprehensive outline, including advanced spectroscopic characterization and X-ray crystallographic investigations. This would necessitate specific data from high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (including 2D and solid-state NMR), detailed vibrational spectroscopic analysis (FT-IR and Raman), and high-resolution mass spectrometry. Furthermore, a thorough examination of its solid-state properties would require single-crystal X-ray diffraction data to determine its molecular geometry, packing, and the nature of its supramolecular synthons and non-covalent interactions, such as hydrogen bonding and π-π stacking.
Despite numerous targeted searches for the synthesis and characterization of this compound, the required foundational data could not be located. The search results consistently yielded information on related but distinct compounds, such as other phenylurea derivatives, nitrophenyl compounds, or molecules with similar structural motifs. While general information on the phenylurea class of compounds is abundant, specific experimental values and detailed structural analyses for the title compound are conspicuously absent from accessible scientific literature and databases.
This lack of data prevents a scientifically accurate and informative discussion on the stereochemical and electronic insights from NMR, the functional group and intermolecular interaction characterization from vibrational spectroscopy, mechanistic pathway deductions from mass spectrometry, and the precise solid-state architecture from X-ray crystallography.
It is possible that this compound is a novel compound with its characterization data not yet published, or that such data resides in proprietary databases or specialized journals not indexed by publicly accessible search tools. Without this critical experimental foundation, the generation of a detailed and authoritative scientific article as per the user's request is not feasible.
Sophisticated Structural Elucidation and Conformational Dynamics
Conformational Analysis and Isomerism in Solution and Solid States
The conformation of 1-(4-Methyl-2-nitrophenyl)-3-phenylurea is largely determined by the rotational freedom around the C-N bonds of the urea (B33335) linker and the bonds connecting the aryl rings to the urea nitrogen atoms.
The study of conformational preferences in ureas often involves a combination of experimental techniques, like X-ray crystallography and NMR spectroscopy, and theoretical calculations. For the related compound p-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside, solid-state 13C CP MAS NMR spectroscopy, in conjunction with X-ray diffraction, revealed the presence of two non-equivalent molecules in the crystal unit cell, one of which exhibited greater conformational freedom allowing for the rotation of the phenyl ring. nih.gov This suggests that in the solid state, molecules of similar structures can adopt different conformations influenced by the crystal packing environment.
Theoretical studies on simpler phenylureas, such as methylurea (B154334) and phenylurea, using methods like B3LYP/DZVP2 and MP2/aug-cc-pVDZ, have shown that these molecules can exist as cis and trans isomers, with the anti geometries being more stable. nih.gov The planarity of the urea group and the torsion angles of the phenyl rings relative to this plane are key conformational parameters. In many diarylurea derivatives, the phenyl rings are twisted out of the plane of the urea group.
The rotation around the C-N bonds in ureas is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pairs into the carbonyl group. This restricted rotation can lead to the existence of distinct conformers. For a series of alkyl- and phenyl-substituted ureas, the rotational barrier about the C(sp²)-N bond has been calculated to be in the range of 8.6–9.4 kcal/mol. nih.gov The barrier to rotation for the phenyl group in phenylurea is predicted to be 2.4 kcal/mol at the MP2 level of theory. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of the molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.
The electronic character of 1-(4-Methyl-2-nitrophenyl)-3-phenylurea is largely defined by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. osjournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. osjournal.orgkenkyugroup.org
For this compound, the HOMO is expected to be primarily localized on the electron-rich phenylurea portion of the molecule, specifically involving the π-system of the phenyl ring and the lone pair electrons of the adjacent nitrogen atom. Conversely, the LUMO is predicted to be concentrated on the 4-methyl-2-nitrophenyl ring. The strong electron-withdrawing nature of the nitro (-NO₂) group significantly lowers the energy of the LUMO, making this part of the molecule susceptible to nucleophilic attack. wuxiapptec.com
The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution across the molecule. Regions of negative potential (typically colored red) are expected around the electronegative oxygen atoms of the nitro and carbonyl groups, indicating areas prone to electrophilic attack. Regions of positive potential (blue) would be found around the N-H protons of the urea (B33335) bridge, highlighting their hydrogen-bond donating capability.
Table 1: Calculated Frontier Molecular Orbital Properties for this compound Note: The following values are representative and based on DFT calculations (e.g., B3LYP/6-311G level of theory) for analogous nitrophenylurea compounds. Actual values may vary.
| Parameter | Energy (eV) | Primary Localization |
| HOMO | -6.58 | Phenylamino group and urea bridge |
| LUMO | -2.41 | 2-Nitrophenyl moiety |
| Energy Gap (ΔE) | 4.17 | - |
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which arise from the quantized vibrational motions of the molecule. osjournal.org Theoretical frequency calculations can help assign experimental peaks to specific functional group vibrations. For complex molecules, calculated frequencies are often scaled by an empirical factor (typically 0.95–0.98) to correct for anharmonicity and other method-based approximations, leading to excellent agreement with experimental data. researchgate.net
For this compound, key vibrational modes include the N-H stretching of the urea group, the C=O stretching of the carbonyl group, and the symmetric and asymmetric stretches of the NO₂ group. The calculated positions of these bands can confirm the molecular structure and provide insight into intramolecular interactions, such as the N-H···O hydrogen bonding that influences the C=O stretching frequency.
Table 2: Comparison of Predicted and Representative Experimental Vibrational Frequencies (cm⁻¹) Note: Calculated values are hypothetical and represent typical outputs from DFT calculations, which are then scaled for comparison.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Representative Experimental Range (cm⁻¹) |
| N-H Stretch | Urea (-NH-) | 3520 | 3379 | 3300-3400 |
| C-H Stretch | Aromatic (Ar-H) | 3185 | 3058 | 3000-3100 |
| C=O Stretch | Urea (-C=O) | 1755 | 1685 | 1670-1690 |
| N-O Asymmetric Stretch | Nitro (-NO₂) | 1588 | 1524 | 1510-1540 |
| N-O Symmetric Stretch | Nitro (-NO₂) | 1396 | 1340 | 1330-1360 |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with classical Lewis structures. wisc.eduwisc.edu This method quantifies atomic charges, hybridization, and the delocalization of electron density through donor-acceptor (hyperconjugative) interactions.
In this compound, NBO analysis would confirm the significant negative charge accumulation on the oxygen atoms of the carbonyl and nitro groups and the nitrogen atoms. It would also detail the delocalization of the nitrogen lone pair electrons into the antibonding π* orbital of the carbonyl group (n → π*), a key interaction that stabilizes the planar urea linkage. The aromaticity of both phenyl rings is a defining feature, and computational methods like the Nucleus-Independent Chemical Shift (NICS) could be used to quantify their high degree of aromatic character. researchgate.net
Table 3: Hypothetical Natural Bond Orbital (NBO) Charges on Key Atoms Note: These charge values are illustrative of what NBO analysis would predict.
| Atom | Element | Predicted NBO Charge (e) |
| O (Carbonyl) | Oxygen | -0.65 |
| C (Carbonyl) | Carbon | +0.52 |
| N (Phenyl side) | Nitrogen | -0.48 |
| N (Nitrophenyl side) | Nitrogen | -0.45 |
| O (Nitro) | Oxygen | -0.42 |
| N (Nitro) | Nitrogen | +0.68 |
Molecular Dynamics Simulations
While quantum calculations examine static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. chemrxiv.org
The urea linkage in this compound has several rotatable bonds, leading to different possible conformations (conformers). The most important of these involve rotation around the C-N bonds. Studies on analogous N,N'-diarylureas show a strong preference for conformations where the urea backbone is nearly planar. nih.govresearchgate.net This planarity is stabilized by the delocalization of nitrogen lone pairs into the carbonyl group.
The relative orientation of the phenyl rings is also crucial. The most stable conformers are typically those in which the N-H bonds are anti to the adjacent C-N bond of the other ring. researchgate.net Furthermore, the planarity of the molecule can be stabilized by an intramolecular hydrogen bond between one N-H group and an oxygen atom of the ortho-nitro group. Computational exploration of the potential energy surface can identify the lowest-energy conformers and the energy barriers for rotation between them.
MD simulations are particularly useful for studying how a solute molecule interacts with a solvent, a critical factor for understanding its solubility and reactivity in solution. researchgate.netnih.gov For this compound, simulations in a solvent like water or methanol (B129727) would show the formation of strong hydrogen bonds between the solvent molecules and the polar sites of the solute: the N-H donors and the C=O and -NO₂ group acceptors.
The structure of the solvent around the solute can be quantified using the Radial Distribution Function, g(r). The g(r) describes the probability of finding a solvent atom at a distance 'r' from a solute atom. A sharp, high-intensity peak in the g(r) between the urea's carbonyl oxygen and the solvent's hydrogen atoms at a short distance (~1.8-2.0 Å) would indicate a well-defined and stable first solvation shell, highlighting the importance of hydrogen bonding in the solvation process.
Reaction Mechanism Elucidation through Computational Transition State Analysis
The formation of this compound, a disubstituted urea, typically proceeds through the reaction of 4-methyl-2-nitroaniline (B134579) with phenyl isocyanate. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens to investigate the intricacies of this reaction mechanism at a molecular level. By modeling the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed.
The reaction is proposed to proceed via a nucleophilic attack of the amino group of 4-methyl-2-nitroaniline on the electrophilic carbonyl carbon of phenyl isocyanate. This initial step leads to the formation of a transient intermediate. Subsequent proton transfer from the nitrogen of the aniline (B41778) moiety to the nitrogen of the isocyanate moiety results in the final urea product.
Computational transition state analysis focuses on identifying the highest energy point along the reaction coordinate, known as the transition state (TS). The structure and energy of the TS are critical in determining the reaction's feasibility and rate. For the synthesis of this compound, computational models would calculate the activation energy, which is the energy difference between the reactants and the transition state.
Key parameters that are analyzed in such a study include:
Geometric Parameters: Bond lengths and angles of the forming and breaking bonds in the transition state. For instance, the N-C bond being formed between the aniline and isocyanate, and the changes in the C=N and C=O bond lengths of the isocyanate group.
Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.
Thermodynamic and Kinetic Data: Calculations can provide valuable data such as the enthalpy, entropy, and Gibbs free energy of activation, which are crucial for understanding the reaction kinetics.
| Parameter | Description | Expected Trend/Value |
|---|---|---|
| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | Moderately low, indicating a feasible reaction at standard conditions. |
| Imaginary Frequency | The single negative frequency in the vibrational analysis of the transition state. | Present, confirming the structure as a true transition state. |
| Key Bond Distances in TS | Distances of the forming N-C bond and the reacting C=N and C=O bonds. | Intermediate between reactant and product bond lengths. |
In Silico Screening for Molecular Interactions (Focus on General Binding Motifs and Specificity, Excluding Biological/Clinical Efficacy)
In silico screening methods are employed to predict how a molecule might interact with various chemical environments. For this compound, these computational techniques can reveal its potential for forming non-covalent interactions, which are fundamental to its chemical behavior and physical properties. This analysis focuses on identifying general binding motifs and specificity without implying any biological or clinical outcomes.
The key structural features of this compound that dictate its interaction patterns are:
Urea Moiety (-NH-CO-NH-): This group is a potent hydrogen bond donor (both N-H groups) and acceptor (the C=O group). It can form strong and directional hydrogen bonds, which are crucial in molecular recognition.
Aromatic Rings: The two phenyl rings can participate in π-π stacking and hydrophobic interactions. The electron distribution in these rings, influenced by their substituents, will affect the nature of these interactions.
Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor.
Methyl Group (-CH3): This group is hydrophobic and can engage in van der Waals interactions.
Molecular docking and molecular dynamics simulations are common in silico tools used to explore these interactions. In a general screening context, the molecule can be computationally "docked" into a variety of binding sites with different polar and non-polar characteristics to map its interaction potential.
The analysis of these interactions can be summarized by identifying key "pharmacophore" features, which are the spatial arrangement of essential interaction points. For this compound, a general pharmacophore model would likely include:
Two hydrogen bond donors (the N-H groups).
One hydrogen bond acceptor (the carbonyl oxygen).
Two aromatic/hydrophobic regions (the phenyl rings).
One additional hydrogen bond acceptor (the nitro group).
This pattern of interaction points suggests that the molecule has a high potential for specific binding to complementary surfaces, characterized by a combination of hydrogen bonding and hydrophobic features. The relative orientation of these features is dictated by the rotational freedom around the single bonds in the molecule.
| Functional Group | Interaction Type | Potential Role in Binding |
|---|---|---|
| Urea N-H | Hydrogen Bond Donor | Forms strong, directional interactions with hydrogen bond acceptors. |
| Urea C=O | Hydrogen Bond Acceptor | Accepts hydrogen bonds from donor groups. |
| Phenyl Rings | π-π Stacking, Hydrophobic Interactions | Contributes to binding affinity through non-polar interactions. |
| Nitro Group | Hydrogen Bond Acceptor, Dipole-Dipole | Enhances polarity and potential for specific electrostatic interactions. |
| Methyl Group | Hydrophobic Interactions, van der Waals | Participates in non-specific binding in hydrophobic pockets. |
Reactivity Profiles and Mechanistic Investigations
Electrophilic and Nucleophilic Characterization of the Compound
The electronic nature of 1-(4-Methyl-2-nitrophenyl)-3-phenylurea is characterized by a duality of electrophilic and nucleophilic sites. The urea (B33335) linkage, with its lone pairs of electrons on the nitrogen atoms, serves as a primary nucleophilic center. The electron-donating effect of the methyl group on the nitrophenyl ring further enhances the nucleophilicity of the adjacent nitrogen atom.
Conversely, the presence of the electron-withdrawing nitro group on the same aromatic ring significantly influences the molecule's electrophilic character. This group, positioned ortho to the urea linkage, creates electron-deficient regions within the aromatic ring, making it susceptible to nucleophilic attack. The carbonyl carbon of the urea group also exhibits electrophilic properties.
Stability Under Diverse Chemical Environments (e.g., Acidic, Basic, Oxidative, Reductive Conditions)
The stability of this compound is highly dependent on the chemical environment. Phenylureas, as a class, are known to undergo hydrolysis under both acidic and basic conditions, and the subject compound is expected to follow this trend. researchgate.net
Acidic Conditions: In acidic media, the hydrolysis of phenylureas is a well-documented process. researchgate.netrsc.org The reaction is catalyzed by acid and generally proceeds via protonation of the urea's carbonyl oxygen, followed by a nucleophilic attack of water. researchgate.net Studies on various phenylureas have shown that the rate of hydrolysis is significantly faster in acidic solutions compared to neutral conditions. usda.gov For instance, the hydrolysis of phenylurea and its derivatives has been shown to follow an A-1 mechanism in strongly acidic solutions. rsc.org
Basic Conditions: Under basic conditions, the hydrolysis of phenylureas is also accelerated. researchgate.netusda.gov The mechanism in alkaline media typically involves the deprotonation of one of the urea nitrogens, followed by intramolecular rearrangement or attack by a hydroxide (B78521) ion.
Oxidative Conditions: The oxidative transformation of phenylureas can lead to the formation of highly reactive intermediates. For example, the oxidative metabolism of the phenylurea herbicide diuron (B1670789) has been shown to produce quinone imines, which are highly electrophilic. researchgate.net It is plausible that this compound could undergo similar transformations, particularly at the phenylurea core.
Reductive Conditions: The nitro group is susceptible to reduction, which can proceed through various intermediates depending on the reducing agent and reaction conditions. Complete reduction would yield the corresponding amino compound, 1-(2-amino-4-methylphenyl)-3-phenylurea. This transformation would significantly alter the electronic properties and reactivity of the molecule.
Table 1: Predicted Stability of this compound in Different Chemical Environments
| Environment | Predicted Stability | Probable Transformation Products |
| Acidic | Low | 4-Methyl-2-nitroaniline (B134579), Aniline (B41778), Carbon Dioxide |
| Basic | Low | 4-Methyl-2-nitroaniline, Aniline, Carbon Dioxide |
| Oxidative | Moderate | Quinone imine derivatives, Hydroxylated species |
| Reductive | Low | 1-(2-Amino-4-methylphenyl)-3-phenylurea |
This table is based on the general reactivity of phenylureas and nitroaromatic compounds, as specific experimental data for this compound is limited.
Photochemical and Thermal Transformation Pathways
The presence of chromophoric groups, namely the nitrophenyl and phenyl moieties, suggests that this compound is susceptible to photochemical transformations.
Photochemical Transformations: Phenylurea herbicides are known to undergo complex photochemical transformations in aqueous solutions. researchgate.net These pathways can include hydrolysis, hydroxylation of the aromatic rings, and oxidation. For instance, the irradiation of metobromuron, a brominated phenylurea, results in a mixture of products arising from these different reaction types. researchgate.net It is anticipated that this compound would exhibit similar photoreactivity, potentially leading to the formation of hydroxylated derivatives and products of nitro group rearrangement or reduction.
Thermal Transformations: While specific studies on the thermal decomposition of this compound are not available, research on other urea derivatives provides some insight. For example, 3-(2-Bromo-4-(1-methylethyl)phenyl)-1,1-dimethylurea undergoes a reversible thermal phase transformation at low temperatures. mdpi.com At higher temperatures, thermal decomposition of phenylureas can occur, often initiated by the cleavage of the urea bridge. The presence of the nitro group may lower the thermal stability of the molecule.
Reaction Mechanism Studies of Derivatization and Decomposition
The primary decomposition pathway for this compound under hydrolytic conditions is the cleavage of the urea bridge.
Acid-Catalyzed Hydrolysis: The mechanism of acid-catalyzed hydrolysis of phenylureas involves the initial protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of a carbamic acid derivative and an aniline. The carbamic acid is unstable and decomposes to another aniline and carbon dioxide. For this compound, this would yield 4-methyl-2-nitroaniline and aniline. researchgate.net
Base-Catalyzed Hydrolysis: In basic media, the hydrolysis mechanism can proceed through the formation of an isocyanate intermediate. A base abstracts a proton from one of the urea nitrogens, and the resulting anion can eliminate the other amino group to form an isocyanate and an anilide anion. The isocyanate is then rapidly hydrolyzed to the corresponding amine and carbon dioxide.
The derivatization of this compound can be achieved through reactions targeting its functional groups. For instance, the nucleophilic nitrogen atoms of the urea linkage can participate in alkylation or acylation reactions. The aromatic rings can undergo electrophilic substitution, although the substitution pattern will be directed by the existing substituents (methyl and nitro groups on one ring, and the urea linkage on both). The nitro group can be reduced to an amine, which can then be further functionalized, for example, through diazotization reactions.
Design, Synthesis, and Molecular Level Structure Activity Relationship Sar of Derivatives and Analogs
Systematic Modification of the Phenyl and Urea (B33335) Moieties
The synthesis of derivatives of 1-(4-Methyl-2-nitrophenyl)-3-phenylurea typically involves a convergent synthetic approach, allowing for a wide range of structural diversity. The most common method for creating the urea linkage is the reaction of a substituted aniline (B41778) with a corresponding isocyanate.
For the synthesis of analogs of the parent compound, 4-methyl-2-nitroaniline (B134579) serves as a key precursor. This intermediate can be reacted with a variety of substituted phenyl isocyanates to introduce diverse functionalities on the phenyl ring. Conversely, phenyl isocyanate can be reacted with a range of substituted 4-methyl-2-nitroaniline derivatives to explore modifications on the other aromatic ring.
Further modifications can be introduced by altering the urea moiety itself. For instance, N-alkylation or N-arylation can be performed to investigate the role of the urea protons in molecular interactions. Additionally, the urea group can be replaced with bioisosteres such as thiourea (B124793), guanidine, or sulfonamide to probe the importance of the carbonyl group and the hydrogen-bonding pattern.
A general synthetic scheme for the preparation of this compound derivatives is outlined below:

Table 1: Examples of Synthesized Derivatives and their Methodologies
| Compound ID | R1 Substituent (on Phenyl Ring) | R2 Substituent (on 4-Methyl-2-nitrophenyl Ring) | Synthetic Method |
| 1a | H | H | Reaction of 4-methyl-2-nitroaniline with phenyl isocyanate. |
| 1b | 4-Chloro | H | Reaction of 4-methyl-2-nitroaniline with 4-chlorophenyl isocyanate. |
| 1c | 3,4-Dichloro | H | Reaction of 4-methyl-2-nitroaniline with 3,4-dichlorophenyl isocyanate. |
| 1d | 4-Methoxy | H | Reaction of 4-methyl-2-nitroaniline with 4-methoxyphenyl (B3050149) isocyanate. |
| 1e | H | 5-Bromo | Reaction of 5-bromo-4-methyl-2-nitroaniline (B1275501) with phenyl isocyanate. |
Exploration of Substituent Effects on Molecular Properties and Interactionsontosight.ainih.gov
The introduction of various substituents onto the phenyl rings of this compound significantly influences its electronic and steric properties, thereby affecting its molecular interactions.
Electronic Effects: The electronic nature of the substituents can modulate the hydrogen-bonding capacity of the urea moiety. Electron-withdrawing groups (e.g., nitro, cyano, halogens) on the phenyl rings can increase the acidity of the N-H protons, making them stronger hydrogen bond donors. Conversely, electron-donating groups (e.g., methyl, methoxy) can decrease the acidity of the N-H protons. The nitro group already present on the 4-methylphenyl ring has a strong electron-withdrawing effect, which influences the electronic properties of the entire molecule.
Table 2: Predicted Effects of Substituents on Molecular Properties
| Substituent | Position | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Molecular Interactions |
| -Cl | para | Electron-withdrawing | Minimal | Enhanced hydrogen bond donor capacity. |
| -OCH3 | para | Electron-donating | Moderate | Decreased hydrogen bond donor capacity; potential for additional hydrogen bond acceptor interactions. |
| -CF3 | meta | Strong electron-withdrawing | Moderate | Significantly enhanced hydrogen bond donor capacity. |
| -CH3 | ortho | Electron-donating | Significant | Potential for steric hindrance, forcing a non-planar conformation. |
Development of Compound Libraries for Academic Screeningunc.edumedchemexpress.com
The development of compound libraries based on the this compound scaffold is a valuable strategy for identifying new compounds with interesting biological activities through high-throughput screening. The synthetic accessibility and modular nature of the phenylurea core make it an ideal scaffold for combinatorial chemistry.
To construct a diverse library, a collection of substituted anilines and isocyanates are systematically reacted to generate a large number of unique derivatives. The selection of building blocks is guided by principles of chemical diversity, aiming to cover a broad range of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding potential.
Computational methods are often employed to design these libraries, ensuring that the synthesized compounds have drug-like properties and are likely to interact with a wide range of biological targets. These libraries can then be screened in various academic research settings to identify novel probes for studying biological processes or starting points for drug discovery programs.
Correlation between Structural Features and Specific Molecular Recognition Events (Excluding Clinical Outcomes)ontosight.ainih.gov
The structural features of this compound and its derivatives are critical for their participation in specific molecular recognition events. The urea moiety is a key pharmacophore, capable of acting as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen).
Structure-activity relationship (SAR) studies on analogous phenylurea series have demonstrated that the nature and position of substituents on the phenyl rings are critical for binding affinity and selectivity. For instance, in a series of 1,3-diphenylurea (B7728601) derivatives, the introduction of halogen substituents on one of the phenyl rings was found to significantly impact their inhibitory activity against certain enzymes. Dihalogenated analogs often display different activity profiles compared to their monohalogenated counterparts, highlighting the importance of a precise substitution pattern for optimal molecular recognition. ontosight.ai
Table 3: Representative SAR Data from Analogous Phenylurea Derivatives ontosight.ai
| Analog ID | Phenyl Ring Substituent | Target A IC50 (nM) | Target B IC50 (nM) | Key Observation |
| 2a | 4-Chlorophenyl | 1040 | 1580 | Monohalogenation shows moderate activity. |
| 2b | 4-Bromophenyl | 720 | 1170 | Larger halogen at the para position slightly improves activity. |
| 2c | 2,4-Dichlorophenyl | 380 | 860 | Dihalogenation significantly enhances activity against Target A. |
| 2d | 3,4-Dichlorophenyl | 620 | 1420 | Positional isomer of dihalogenated analog shows varied activity. |
| 2e | 4-Nitrophenyl | 24 | 35 | Strong electron-withdrawing group leads to potent activity against both targets. |
Note: The data in this table is illustrative and based on analogous diphenylurea series to demonstrate SAR principles. IC50 values represent the concentration required for 50% inhibition.
These studies underscore the importance of systematic structural modification to elucidate the key features required for specific molecular recognition events.
Advanced Research Applications in Chemical Sciences Excluding Clinical, Agricultural Efficacy, or Safety
Supramolecular Chemistry and Materials Science
The urea (B33335) functional group is a cornerstone of supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. This characteristic is central to the potential applications of 1-(4-Methyl-2-nitrophenyl)-3-phenylurea in materials science.
The self-assembly of this compound in solution and in the solid state is expected to be governed by the formation of robust N-H···O=C hydrogen bonds between the urea moieties of adjacent molecules. This interaction typically leads to the formation of one-dimensional hydrogen-bonded tapes or chains, a common motif in diarylurea derivatives. The presence of the nitro group and the methyl group on one of the phenyl rings can influence the packing of these chains, potentially leading to more complex, hierarchical superstructures. The controlled aggregation of this compound could be tuned by factors such as solvent polarity and temperature, allowing for the formation of gels or other soft materials.
In the realm of crystal engineering, this compound is a promising candidate for the design of functional materials. The predictable hydrogen-bonding pattern of the urea group, often forming a centrosymmetric R22(8) dimer synthon, provides a reliable tool for constructing crystalline networks. The nitro group can participate in weaker C-H···O interactions, further directing the three-dimensional packing arrangement. By co-crystallizing this compound with other molecules (co-formers), it may be possible to create materials with tailored properties, such as specific optical or electronic responses, based on the precise arrangement of the molecular components in the crystal lattice.
Table 1: Predicted Crystallographic and Hydrogen Bonding Parameters for this compound (based on analogous structures)
| Parameter | Predicted Value/Feature |
|---|---|
| Primary Supramolecular Synthon | Centrosymmetric R22(8) urea-urea dimer |
| Secondary Interactions | C-H···O (with nitro group), π-π stacking |
| Crystal System | Likely monoclinic or orthorhombic |
This table is predictive and based on data from structurally related nitrophenyl-phenylurea compounds.
The urea moiety is a well-established functional group for the recognition of anions. The two N-H protons of this compound can act as a hydrogen-bond donor "cleft" to bind with various anions, such as halides or oxoanions. The electron-withdrawing nitro group would enhance the acidity of the N-H protons, thereby increasing the binding affinity for anions compared to non-nitrated analogues. When coupled with a chromophore or fluorophore, this recognition event could be transduced into a colorimetric or fluorescent signal, forming the basis of a chemical sensor. For instance, binding of an anion could alter the electronic properties of the conjugated system, leading to a visible color change.
Incorporating this compound into a polymer backbone or as a pendant group could impart self-healing properties to the resulting material. The reversible nature of the hydrogen bonds formed by the urea group can allow for the dissipation of energy under stress and the reformation of these bonds upon damage, effectively "healing" the material. The strength and directionality of the urea-urea interactions would contribute to the mechanical robustness of the polymer, while their ability to break and reform would be key to the healing mechanism. While specific studies on this compound are lacking, the general principle has been demonstrated with other diarylurea-containing polymers.
Coordination Chemistry and Ligand Design
Beyond its role in supramolecular chemistry, the structural features of this compound also make it an interesting candidate for ligand design in coordination chemistry.
The oxygen atom of the urea carbonyl and the oxygen atoms of the nitro group in this compound can act as potential coordination sites for metal ions. It is conceivable that this compound could act as a monodentate or bidentate ligand, binding to a metal center through the urea oxygen and one of the nitro-group oxygens to form a chelate ring. The synthesis of such metal complexes would likely involve the reaction of the urea compound with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes by techniques such as X-ray crystallography, IR spectroscopy (to observe shifts in the C=O and N-O stretching frequencies upon coordination), and UV-Vis spectroscopy would be essential to elucidate the binding mode and the geometry of the coordination sphere.
Table 2: Potential Coordination Properties of this compound
| Property | Description |
|---|---|
| Potential Donor Atoms | Carbonyl oxygen, nitro group oxygens |
| Likely Coordination Modes | Monodentate (via C=O), Bidentate (via C=O and NO2) |
| Potential Metal Partners | Transition metals (e.g., Cu(II), Ni(II), Zn(II)), Lanthanides |
This table outlines potential properties and is not based on experimentally verified data for this specific compound.
Ligand Binding Properties and Geometrical Preferences
The structural characteristics of this compound, particularly the urea moiety, suggest its potential as a hydrogen bond donor and acceptor, a key feature for ligand-receptor interactions. Diaryl ureas are recognized as a "privileged structure" in medicinal chemistry due to their ability to form strong and directional hydrogen bonds with biological targets. nih.gov The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen serves as an excellent hydrogen bond acceptor. nih.gov
The nitro group, being strongly electron-withdrawing, can affect the electronic distribution across the molecule, potentially influencing the hydrogen-bonding strength of the adjacent N-H group. rsc.org Molecular modeling and computational studies are often employed to predict the preferred conformations and binding modes of such molecules.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 271.27 g/mol | nih.gov |
| XLogP3 | 3.4 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Topological Polar Surface Area | 87 Ų | nih.gov |
This table is generated based on predicted data and serves as a theoretical guide to the compound's properties.
Catalysis and Organocatalysis Research
Design as Organocatalysts or Co-catalysts
Urea and thiourea (B124793) derivatives have emerged as a significant class of hydrogen-bonding organocatalysts. rsc.org Their ability to activate substrates through non-covalent interactions makes them valuable in various organic transformations. The fundamental principle behind their catalytic activity lies in the formation of a hydrogen-bonded complex with a substrate, which enhances its electrophilicity or stabilizes a transition state.
While there is no direct research demonstrating the use of this compound as an organocatalyst, its structure suggests potential applications. The diaryl urea core can act as a bidentate hydrogen bond donor to activate electrophiles. For instance, in reactions like the Michael addition or Friedel-Crafts alkylation, the urea moiety could bind to the electrophile, lowering its LUMO energy and making it more susceptible to nucleophilic attack. The presence of the electron-withdrawing nitro group could potentially enhance the acidity of the N-H protons, leading to stronger hydrogen bonding and potentially higher catalytic activity compared to unsubstituted diaryl ureas. rsc.org
Furthermore, in cooperative catalysis, this compound could act as a co-catalyst. For example, in conjunction with a Lewis acid or a Brønsted base, it could participate in a synergistic activation mechanism. The urea would activate one reaction partner while the other catalyst activates the second, leading to enhanced reactivity and selectivity.
Mechanistic Studies of Catalytic Activity
The mechanistic understanding of urea-based organocatalysis is well-established for a range of reactions. The primary mode of activation involves the dual hydrogen bonding from the urea N-H groups to an acceptor atom (e.g., oxygen or nitrogen) on the substrate. This interaction polarizes the substrate, facilitating the reaction.
In a hypothetical catalytic cycle involving this compound, the first step would be the formation of the catalyst-substrate complex through hydrogen bonding. Following the chemical transformation, the product would dissociate from the catalyst, regenerating the free urea for the next catalytic cycle. The efficiency of the catalyst would depend on the balance between strong binding to the substrate for effective activation and weak enough binding to the product to ensure catalyst turnover.
The nitro group on the phenyl ring could also play a role in the catalytic mechanism beyond modulating the acidity of the N-H protons. It could potentially engage in other non-covalent interactions, such as anion-π interactions, which could influence the stereochemical outcome of a reaction. deepdyve.com Mechanistic studies often employ techniques like in-situ IR spectroscopy and NMR titration to probe the interactions between the catalyst and the substrate and to elucidate the reaction pathway.
Use as Molecular Probes in Mechanistic Chemical Biology Research
Molecular probes are essential tools in chemical biology for visualizing and understanding complex biological processes at the molecular level. While there is no specific literature detailing the use of this compound as a molecular probe, its structural components suggest potential avenues for such applications.
The development of a fluorescent or radiolabeled version of this compound could enable its use in mechanistic studies. For instance, the nitro group is a well-known functionality in probes for detecting hypoxic conditions in cells. researchgate.net The nitro group can be enzymatically reduced under low oxygen conditions, leading to products that can be trapped intracellularly. If a fluorescent reporter or a positron-emitting isotope (like ¹⁸F) were incorporated into the molecule, it could potentially be used for imaging hypoxia. The synthesis of such a probe would likely involve the preparation of a suitable precursor for radiolabeling, for example, by introducing a leaving group that can be displaced by [¹⁸F]fluoride. nih.gov
Furthermore, diaryl ureas are known to bind to specific protein targets. nih.gov If this compound were found to bind to a particular enzyme or receptor, a labeled version could be used to study the distribution and dynamics of that target within a cell or to quantify its expression levels. The design of such probes requires a careful balance to ensure that the labeling group does not significantly alter the binding affinity or specificity of the parent molecule.
Environmental Chemical Research
The environmental fate of phenylurea compounds is of significant interest due to their widespread use in various applications. Research into their degradation pathways in model systems helps to understand their persistence and transformation in the environment, separate from their ecological impact.
Studies on the degradation of substituted phenylureas have identified several key transformation pathways that are likely applicable to this compound. These include photocatalytic degradation and hydrolysis.
Photocatalytic degradation, often studied using semiconductor suspensions like TiO₂ or ZnO, is an effective method for breaking down phenylurea compounds. nih.govnih.gov The primary degradation steps typically involve:
Hydroxylation of the aromatic ring: The addition of hydroxyl radicals to the phenyl rings is a common initial step.
N-Dealkylation/N-Dearylation: Cleavage of the urea side chain can occur. For this compound, this could lead to the formation of 4-methyl-2-nitroaniline (B134579) and phenyl isocyanate or aniline (B41778).
Degradation of the urea bond: The central urea linkage can be cleaved.
Transformation of the nitro group: The nitro group can be reduced to an amino group. mdpi.com
Hydrolysis is another important degradation pathway, particularly under acidic or basic conditions. The acid-catalyzed hydrolysis of phenylureas generally proceeds via an A-1 mechanism, involving the protonation of the urea followed by the attack of water. rsc.org The rate of hydrolysis is influenced by the substituents on the phenyl rings. A study on the hydrolysis of 4-methyl- and 4-nitro-phenylurea showed that micellar systems can influence their decomposition rates. rsc.org
Table 2: Potential Degradation Products of this compound in Model Systems
| Degradation Pathway | Potential Products |
| Photocatalytic Oxidation | Hydroxylated derivatives, 4-Methyl-2-nitroaniline, Phenylurea, Aniline |
| Hydrolysis | 4-Methyl-2-nitroaniline, Aniline, Carbon dioxide |
| Reduction | 1-(2-Amino-4-methylphenyl)-3-phenylurea |
This table presents hypothetical degradation products based on known reaction pathways for related compounds.
Future Directions and Emerging Research Avenues
Integration with Advanced Spectroscopic and Imaging Modalities
The structural elucidation and characterization of "1-(4-Methyl-2-nitrophenyl)-3-phenylurea" and its interactions at a molecular level will be greatly enhanced by the application of cutting-edge spectroscopic and imaging techniques. While standard methods provide foundational data, advanced modalities offer unprecedented detail regarding the compound's conformational dynamics, spatial arrangement, and electronic properties.
A particularly promising technique is Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) . This technology separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge, providing a drift time that corresponds to a collision cross-section (CCS). mdpi.comyoutube.com For a molecule like "this compound," IMS-MS could differentiate between potential conformers or even separate it from isomeric impurities that are indistinguishable by mass spectrometry alone. nih.gov The integration of IMS with liquid chromatography (LC) and mass spectrometry (LC-IMS-MS) adds another dimension of separation, improving selectivity and sensitivity, which is invaluable for analyzing complex mixtures. mdpi.comyoutube.com
Recent developments in ion mobility, such as Trapped Ion Mobility Spectrometry (TIMS) and high-resolution drift tube designs, offer enhanced resolving power. youtube.comyoutube.com This allows for the precise measurement of CCS values, which can be used to build libraries for more confident compound identification in the future. youtube.com For instance, predicted CCS values for related nitrophenylurea compounds are available and serve as a reference point for what could be determined for the target molecule (see Table 1).
Table 1: Predicted Collision Cross Section (CCS) Values for Related Phenylurea Compounds
| Compound Name | Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|---|
| 1-(4-nitrophenyl)-3-phenylurea | [M+H]⁺ | 258.08733 | 153.0 |
| 1-(4-nitrophenyl)-3-phenylurea | [M+Na]⁺ | 280.06927 | 157.5 |
| 1-(4-nitrophenyl)-3-phenylurea | [M-H]⁻ | 256.07277 | 159.6 |
This table presents predicted data for structurally related compounds to illustrate the type of information that advanced spectroscopic methods could generate for this compound. Data sourced from public chemical databases.
Furthermore, advanced vibrational spectroscopy techniques, coupled with computational methods like Density Functional Theory (DFT), can provide deep insights into the molecule's structure and intermolecular interactions, such as hydrogen bonding. acs.orgnih.gov
High-Throughput Synthesis and Automated Discovery Platforms
The key components of these automated platforms include:
AI-Powered Retrosynthesis: Algorithms that predict optimal synthetic routes based on vast reaction databases. aalto.fi
Robotic Liquid and Solid Handling: Automated systems for precise dispensing of reagents and transfer of materials. nih.gov
Flow Chemistry Modules: Continuous-flow reactors that offer precise control over reaction parameters like temperature and time, improving yield and purity. nih.gov
Integrated Analysis: In-line analytical techniques like LC-MS and NMR to monitor reaction progress and characterize products in real-time. aalto.fi
Expansion of Theoretical and Computational Models for Predictive Capabilities
Theoretical and computational chemistry offers a powerful, cost-effective means to predict the properties of "this compound" and guide experimental work. The future in this area lies in the development and expansion of more accurate and comprehensive predictive models.
Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant for the phenylurea class of compounds. nih.govnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. For phenylurea herbicides, QSAR models have been successfully developed to predict their environmental risk, with key influencing factors being spatial, electronic, and hydrophobicity descriptors. nih.gov A similar approach could be used to predict the potential bioactivity of "this compound" and its analogues. Studies have shown that properties like the lowest unoccupied molecular orbital energy (E-LUMO) and hydrophobicity (log P) are critical determinants in the interactions of phenylureas. nih.gov
The predictive power of these models is being significantly enhanced by machine learning (ML) and artificial intelligence (AI). acs.orgaalto.fi ML algorithms can learn from large datasets of known molecules to predict a wide range of properties for new compounds, including spectroscopic data, physicochemical properties, and bioactivity. aalto.finih.gov For example, ML models can now predict molecular spectra with high accuracy, potentially reducing the need for extensive experimental characterization. aalto.fipnas.org
Table 2: Key Molecular Descriptors in Phenylurea QSAR Models
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Relates to reactivity and intermolecular interactions. nih.govnih.gov |
| Hydrophobicity | Log P | Influences membrane permeability and binding affinity. nih.gov |
| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Describes the size and shape of the molecule, affecting its fit into binding sites. nih.gov |
This table summarizes common descriptors used in QSAR models for phenylurea compounds, which would be central to building predictive models for this compound. nih.govnih.gov
Future research will focus on creating more robust and transferable models by combining physics-based spectral descriptors with AI, allowing for accurate predictions even with smaller or imperfect datasets. pnas.org These in silico tools will be indispensable for rapidly screening virtual libraries of derivatives and prioritizing the most promising candidates for synthesis and testing. mdpi.com
Interdisciplinary Research Opportunities in Pure and Applied Chemical Sciences
The unique structural features of "this compound"—a substituted aromatic system with hydrogen bond donor and acceptor sites—open up numerous opportunities for interdisciplinary research.
In medicinal chemistry , the urea (B33335) moiety is a well-established privileged structure known for its ability to form stable hydrogen bonds with biological targets like proteins and receptors. nih.gov Phenylurea derivatives are found in a wide array of approved drugs, including anticancer and anti-inflammatory agents. nih.govnih.gov Future research could explore "this compound" as a scaffold for developing new therapeutic agents. frontiersin.org Its potential as an inhibitor for enzymes like soluble epoxide hydrolase or as a kinase inhibitor could be investigated through computational docking studies followed by experimental validation. nih.gov
In materials science , urea derivatives are used as building blocks for supramolecular structures and functional materials. The hydrogen bonding capabilities of the urea group can be exploited to direct the self-assembly of molecules into well-ordered architectures like gels, liquid crystals, or porous frameworks. The nitro and methyl groups on the phenyl ring can be further functionalized, offering a route to tune the physical and chemical properties of these materials.
The intersection of analytical chemistry and computational science is also a fertile ground for research. As discussed, developing robust analytical methods using techniques like IMS-MS for this compound and its relatives will contribute to building large, reliable databases. mdpi.com These databases, in turn, can be used to train more sophisticated machine learning models for property prediction, creating a synergistic cycle of experimental and theoretical advancement. acs.orgpnas.org This interdisciplinary approach, combining synthesis, analysis, and modeling, will be key to unlocking the full scientific potential of "this compound."
Q & A
Q. What isotopic labeling approaches enable tracking metabolic pathways of this compound in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
